

# The Discovery and Development of Nidufexor (LMB-763): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Nidufexor** (LMB-763) is a novel, orally bioavailable, non-bile acid farnesoid X receptor (FXR) partial agonist that has been investigated for the treatment of nonalcoholic steatohepatitis (NASH) and diabetic nephropathy.[1][2] Developed by Novartis, **Nidufexor** emerged from a high-throughput screening campaign aimed at identifying non-steroidal FXR modulators with a distinct pharmacological profile from bile acid-derived agonists like obeticholic acid.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of **Nidufexor**, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

### **Discovery and Medicinal Chemistry**

**Nidufexor** was identified through a medicinal chemistry effort focused on a tricyclic dihydrochromenopyrazole core.[3] The discovery process involved two distinct high-throughput screening (HTS) campaigns: a biochemical FXR-HTRF assay measuring the ligand-induced interaction between FXR and the Steroid Receptor Coactivator-1 (SRC1), and a cell-based FXR BSEP-luciferase reporter assay to measure the transcriptional activity of FXR on its target genes. This dual-screening approach led to the identification of a novel chemical series, which was subsequently optimized to improve potency and pharmacokinetic properties, ultimately yielding **Nidufexor** (compound 1 in the discovery publication). A key aspect of its design was to create a non-bile acid agonist to avoid the off-target effects associated with bile acid-like



molecules, such as activation of the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

## **Mechanism of Action: Partial FXR Agonism**

**Nidufexor** acts as a partial agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys. FXR is a key regulator of bile acid, lipid, and glucose metabolism. Upon activation by endogenous bile acids or synthetic agonists, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

As a partial agonist, **Nidufexor** elicits a submaximal response compared to full FXR agonists. This nuanced activity profile was sought to potentially mitigate some of the side effects observed with full agonists, such as alterations in lipid profiles. In preclinical studies, **Nidufexor** demonstrated selective modulation of FXR-dependent genes, leading to beneficial effects on steatosis, inflammation, and fibrosis in a murine model of NASH.



Click to download full resolution via product page

**Caption:** FXR Signaling Pathway Activation by **Nidufexor**.

# Preclinical Development In Vitro Pharmacology



The in vitro activity of **Nidufexor** was characterized using various assays to determine its potency and efficacy as an FXR agonist.

Table 1: In Vitro Activity of **Nidufexor** 

| Assay                                     | Description                                                            | Metric              | Value     | Reference |
|-------------------------------------------|------------------------------------------------------------------------|---------------------|-----------|-----------|
| FXR-HTRF<br>Assay                         | Measures ligand-<br>induced<br>interaction<br>between FXR<br>and SRC1. | EC50                | 480 nM    |           |
| % Efficacy (vs.<br>GW4064)                | 70%                                                                    |                     |           |           |
| FXR BSEP-<br>Luciferase<br>Reporter Assay | Measures transcriptional activity of FXR on the BSEP promoter.         | EC50                | 690 nM    |           |
| % Efficacy (vs.<br>GW4064)                | 67%                                                                    |                     |           |           |
| Rat Primary<br>Hepatocyte<br>Assay        | Measures induction of FXR target genes.                                | BSEP mRNA induction | ~3.7-fold |           |
| SHP mRNA induction                        | (less than BSEP)                                                       |                     |           |           |

### **Preclinical Pharmacokinetics**

The pharmacokinetic profile of **Nidufexor** was evaluated in several preclinical species.

Table 2: Pharmacokinetic Parameters of **Nidufexor** in Preclinical Models



| Species | Route    | Dose      | t1/2 (h)             | Bioavailabil<br>ity (%) | Reference |
|---------|----------|-----------|----------------------|-------------------------|-----------|
| Mouse   | IV       | 3 mg/kg   | 4.5                  | -                       |           |
| РО      | 10 mg/kg | 3.5       | High                 |                         | -         |
| Rat     | IV       | 5 mg/kg   | 4.4                  | -                       |           |
| PO      | 10 mg/kg | 2.7       | Moderate<br>(52-72%) |                         | •         |
| Dog     | IV       | 0.5 mg/kg | 6.8                  | -                       | -         |
| РО      | 2 mg/kg  | 10.1      | High                 |                         | -         |

## **Efficacy in a Murine Model of NASH**

**Nidufexor**'s efficacy was assessed in the STAM<sup>™</sup> mouse model of NASH, which recapitulates the key features of the human disease, including steatosis, inflammation, fibrosis, and progression to hepatocellular carcinoma.





Click to download full resolution via product page

Caption: Logical Flow of Nidufexor's Discovery and Development.



#### Conclusion

**Nidufexor** represents a significant effort in the development of non-bile acid FXR agonists for metabolic diseases. Its discovery and preclinical development demonstrated a promising profile of partial FXR agonism with efficacy in a relevant animal model of NASH. Phase 2 clinical trials have provided evidence of target engagement and potential therapeutic benefit in both NASH and diabetic nephropathy. The data gathered from these studies provide a solid foundation for understanding the therapeutic potential and safety profile of this novel compound. Further investigation would be needed to fully elucidate its long-term efficacy and safety in larger patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nidufexor (LMB763), a Novel FXR Modulator for the Treatment of Nonalcoholic Steatohepatitis - OAK Open Access Archive [oak.novartis.com]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Discovery and Development of Nidufexor (LMB-763): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609577#nidufexor-lmb-763-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com